
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups and a phenylmethoxyethoxy moiety attached to an ethanamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine typically involves a multi-step process. One common method includes the reaction of 2-(2-phenylmethoxyethoxy)ethanol with thionyl chloride to form the corresponding chloro compound. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in changes in cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)amine: A simpler analog with similar reactivity but lacking the phenylmethoxyethoxy group.
2-(2-phenylmethoxyethoxy)ethanol: A precursor in the synthesis of the target compound.
Uniqueness
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is unique due to the combination of chloroethyl and phenylmethoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
Propiedades
Fórmula molecular |
C15H23Cl2NO2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine |
InChI |
InChI=1S/C15H23Cl2NO2/c16-6-8-18(9-7-17)10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clave InChI |
AQTQPZJIGRJKSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
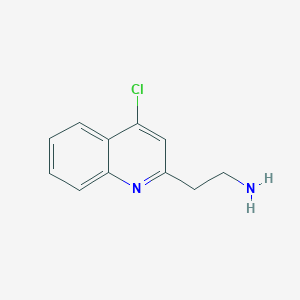
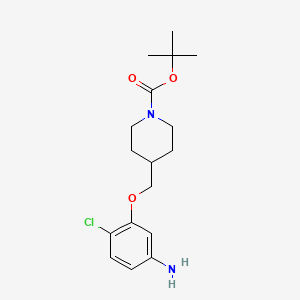
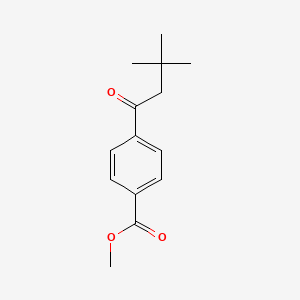


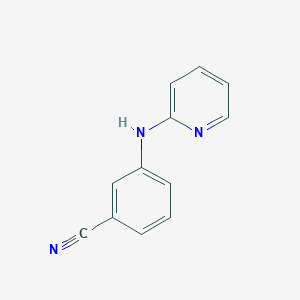
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
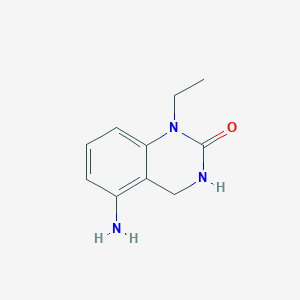
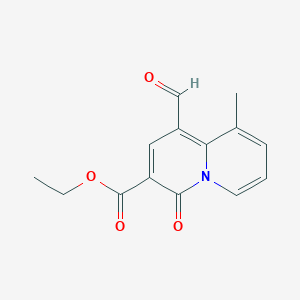


![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
